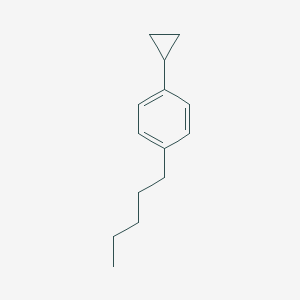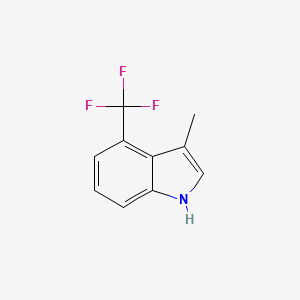
3-Methyl-4-(trifluoromethyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trifluoromethyl)indole is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group at the 4-position and a methyl group at the 3-position of the indole ring imparts unique chemical and physical properties to this compound. Indole derivatives are widely found in nature and are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)indole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of indole derivatives. For example, the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild reaction conditions has been reported. This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the formation of this compound .
Another approach involves the use of trifluoromethyl hypofluorite (CF₃OF) for the electrophilic fluorination of indole derivatives. This method can produce a mixture of fluorinated indole derivatives, which can be further purified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trifluoromethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole oxides, while substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
3-Methyl-4-(trifluoromethyl)indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(trifluoromethyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, stability, and ability to interact with biological membranes. This can lead to the modulation of various biological processes, such as enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Trifluoromethylindole: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.
2-Methyl-3-(trifluoromethyl)indole: The position of the trifluoromethyl group affects the compound’s properties and reactivity.
Uniqueness
3-Methyl-4-(trifluoromethyl)indole is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, lipophilicity, and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H8F3N |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H8F3N/c1-6-5-14-8-4-2-3-7(9(6)8)10(11,12)13/h2-5,14H,1H3 |
InChI Key |
RHQAGBALPMPFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



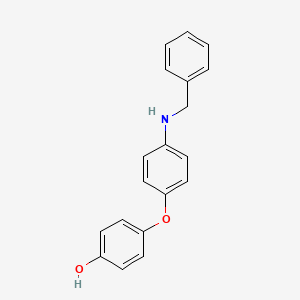


![Benzyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13705947.png)


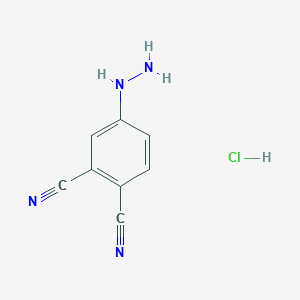

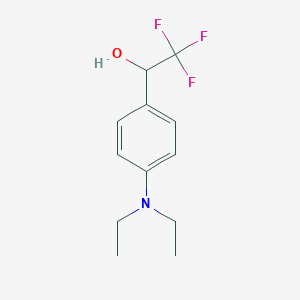
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)


